molecular formula C18H23NO2 B12675262 Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate CAS No. 94108-53-9

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate

Cat. No.: B12675262
CAS No.: 94108-53-9
M. Wt: 285.4 g/mol
InChI Key: LPLMQHGEVCUOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a complex structure that includes a cyclopentene ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate can be achieved through a multi-step process. One common method involves the condensation of 2,2,3-trimethyl-3-cyclopenten-1-yl aldehyde with methyl 2-aminobenzoate under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)amino)benzoate: This compound is structurally similar but may have different functional groups or substituents.

    3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: Another compound with a similar cyclopentene ring structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest.

Properties

CAS No.

94108-53-9

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

methyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylideneamino]benzoate

InChI

InChI=1S/C18H23NO2/c1-13-9-10-14(18(13,2)3)11-12-19-16-8-6-5-7-15(16)17(20)21-4/h5-9,12,14H,10-11H2,1-4H3

InChI Key

LPLMQHGEVCUOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CC=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.